molecular formula C9H6BrF B1415850 1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene CAS No. 2229277-43-2

1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene

Cat. No.: B1415850
CAS No.: 2229277-43-2
M. Wt: 213.05 g/mol
InChI Key: UZTALCZXGCLHIW-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene is an organic compound that features a bromine atom, a fluorine atom, and a prop-2-yn-1-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-4-fluorobenzene and propargyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

    Procedure: The propargyl bromide is added to a solution of 1-bromo-4-fluorobenzene and potassium carbonate in DMF.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in coupling reactions involving the prop-2-yn-1-yl group.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Coupling Reactions: Products include more complex aromatic compounds with extended conjugation.

Scientific Research Applications

1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom can act as a leaving group in substitution reactions, while the prop-2-yn-1-yl group can participate in coupling reactions to form new carbon-carbon bonds. The fluorine atom can influence the reactivity and stability of the compound through its electron-withdrawing effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-fluoro-2-(prop-2-yn-

Properties

IUPAC Name

1-bromo-4-fluoro-2-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF/c1-2-3-7-6-8(11)4-5-9(7)10/h1,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTALCZXGCLHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene
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Reactant of Route 3
1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene
Reactant of Route 4
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1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene
Reactant of Route 6
1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene

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